tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Description
tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a benzoxazepine derivative with a molecular formula of C₁₄H₁₉BrN₂O₃ and a molecular weight of 343.22 g/mol . The compound features a benzoxazepine core substituted with a bromine atom at position 9 and an amino group at position 7, protected by a tert-butyl carbamate group. This structure renders it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other bioactive molecules via cross-coupling reactions or functional group transformations .
Properties
IUPAC Name |
tert-butyl 7-amino-9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-4-5-19-12-9(8-17)6-10(16)7-11(12)15/h6-7H,4-5,8,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQFYGLKYAZNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction forms the oxazepine ring, which is then further functionalized to introduce the tert-butyl, amino, and bromo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The amino group may interact with biological receptors, while the bromo group could facilitate binding to specific enzymes or proteins. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stability and Handling
- The target compound’s amino group may require protection during synthesis to prevent oxidation, whereas nitro- or halogen-substituted analogs () are more stable under basic/acidic conditions .
- Safety data for the 7-nitro derivative () highlight stringent storage requirements (e.g., dry, sealed containers), suggesting higher reactivity or sensitivity compared to brominated analogs .
Commercial Availability
- The 9-bromo analog (CAS 1055880-27-7) is widely available in stock (95+% purity) and sold in bulk quantities, whereas the target compound and 7-bromo isomer (CAS 740842-73-3) are less accessible, often requiring custom synthesis .
Biological Activity
tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an oxazepine ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group , a bromo substituent at the 9-position , and an amino group at the 7-position . These structural elements are crucial for its biological activity and reactivity. The molecular formula is , with a molecular weight of approximately 343.221 g/mol .
Biological Activity Overview
Research indicates that derivatives of this compound exhibit anticancer and anti-inflammatory properties. The following sections detail specific findings related to its biological activity.
Anticancer Properties
-
Cytotoxicity Studies :
- Various studies have demonstrated that benzoxazepine derivatives show cytotoxic effects against different cancer cell lines. For instance, modifications to the oxazepine structure can enhance efficacy against specific solid tumors .
- A study reported that certain derivatives exhibited significant cytotoxicity against selected solid tumor cell lines, with varying effects on cytokine release (IL-6 and TNF-α) depending on the cancer type .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects is not fully elucidated; however, it is suggested that they may interfere with cellular proliferation pathways or induce apoptosis in cancer cells .
- Interaction studies indicate a binding affinity to various biological targets, which is crucial for understanding their therapeutic potential .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of these compounds. In particular:
- The synthesized benzoxazepine derivatives showed varying degrees of inhibition on pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl 5-(ethoxycarbonyl)methyl-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine | Contains an ethoxycarbonyl methyl group | May enhance solubility and reactivity |
| tert-butyl 5-(4-fluorophenyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine | Fluorinated analog | Potential altered reactivity and bioactivity |
| tert-butyl 5-chloro-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine | Chlorinated variant | Different pharmacological profiles compared to brominated compounds |
This comparison illustrates how minor modifications can significantly impact the biological behavior and therapeutic potential of these compounds.
Case Studies
Several case studies have focused on the synthesis and evaluation of benzoxazepine derivatives:
- Study on Anticancer Activity : A study synthesized several benzoxazepine derivatives and evaluated their effects on cancer cell proliferation. The results indicated that specific modifications could enhance anticancer activity against various cell lines .
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of these compounds by measuring their effects on cytokine production in vitro. Results showed that some derivatives significantly reduced IL-6 and TNF-α levels in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
